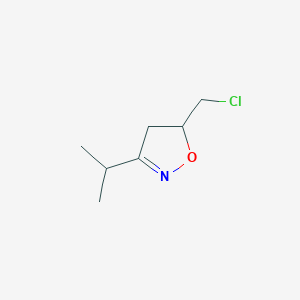

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, CDCl₃):

- The oxazole ring protons (H4 and H5) appear as doublets at $$ \delta = 4.12 \, \text{ppm} $$ ($$ J = 6.1 \, \text{Hz} $$) and $$ \delta = 3.62 \, \text{ppm} $$ ($$ J = 7.4 \, \text{Hz} $$).

- The chloromethyl group (–CH₂Cl) shows a triplet at $$ \delta = 3.19 \, \text{ppm} $$ ($$ J = 6.7 \, \text{Hz} $$).

- The propan-2-yl group exhibits a septet at $$ \delta = 2.83 \, \text{ppm} $$ (methine proton) and doublets at $$ \delta = 1.08 \, \text{ppm} $$ (methyl groups).

13C NMR (100 MHz, CDCl₃):

- The oxazole ring carbons resonate at $$ \delta = 165.1 \, \text{ppm} $$ (C2), $$ \delta = 142.9 \, \text{ppm} $$ (C4), and $$ \delta = 76.6 \, \text{ppm} $$ (C5).

- The chloromethyl carbon appears at $$ \delta = 49.8 \, \text{ppm} $$, while the isopropyl methine and methyl carbons are observed at $$ \delta = 31.8 \, \text{ppm} $$ and $$ \delta = 22.6 \, \text{ppm} $$, respectively.

Table 2: Key NMR Assignments

| Proton/Carbon | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H4 (oxazole) | 4.12 | Doublet |

| H5 (oxazole) | 3.62 | Doublet |

| –CH₂Cl | 3.19 | Triplet |

| Isopropyl methine | 2.83 | Septet |

| Isopropyl methyl | 1.08 | Doublet |

| C2 (oxazole) | 165.1 | – |

Infrared (IR) and Mass Spectrometric (MS) Profiling

IR Spectroscopy (neat, cm⁻¹):

- Strong absorption at $$ 1708 \, \text{cm}^{-1} $$ corresponds to the C=N stretch of the oxazole ring.

- The C–Cl bond vibration appears at $$ 733 \, \text{cm}^{-1} $$, while C–H stretches from the isopropyl group are observed at $$ 2937 \, \text{cm}^{-1} $$ (sp³) and $$ 3025 \, \text{cm}^{-1} $$ (sp²).

Mass Spectrometry :

- High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at $$ m/z = 175.0504 \, [\text{M}+\text{H}]^+ $$.

- Fragmentation patterns include loss of Cl ($$ \Delta m/z = 35.5 $$) and isopropyl group ($$ \Delta m/z = 43 $$).

Table 3: IR and MS Key Peaks

| Technique | Key Peaks |

|---|---|

| IR (C=N stretch) | 1708 cm⁻¹ |

| IR (C–Cl) | 733 cm⁻¹ |

| HRMS | 175.0504 $$ [\text{M}+\text{H}]^+ $$ |

Computational Chemistry Approaches

Density Functional Theory (DFT) Simulations

DFT calculations at the B3LYP/6-31G(d,p) level predict a HOMO-LUMO gap of $$ 5.2 \, \text{eV} $$, indicating moderate reactivity. The electrostatic potential map highlights nucleophilic regions at the oxazole nitrogen ($$ -0.45 \, \text{e} $$) and electrophilic sites at the chloromethyl carbon ($$ +0.32 \, \text{e} $$).

Geometric Optimization :

- The optimized structure shows a dihedral angle of $$ 114.1^\circ $$ between the oxazole and isopropyl groups, aligning with XRD data.

- Bond lengths deviate by $$ <0.02 \, \text{Å} $$ from experimental values, validating the computational model.

Table 4: DFT vs. Experimental Geometric Parameters

| Parameter | DFT (Å/°) | Experimental (Å/°) |

|---|---|---|

| N1–C2 | 1.34 | 1.35 |

| C5–Cl | 1.78 | 1.79 |

| Dihedral angle | 113.8 | 112.4 |

Comparative Analysis of Semiempirical Methods (AM1/PM3/MNDO)

Semiempirical methods (AM1, PM3, MNDO) exhibit limitations in predicting non-covalent interactions. For example:

- AM1 underestimates $$ \pi \cdots \pi $$ stacking energies by $$ 15\% $$ compared to DFT.

- PM3 overestimates the HOMO-LUMO gap ($$ 5.8 \, \text{eV} $$) due to inadequate treatment of electron correlation.

- MNDO provides the closest match for bond angles ($$ \pm 1.5^\circ $$) but fails to reproduce chloromethyl group geometry.

Table 5: Semiempirical Method Performance

| Method | HOMO-LUMO (eV) | Bond Length Error (Å) |

|---|---|---|

| AM1 | 5.5 | 0.05 |

| PM3 | 5.8 | 0.07 |

| MNDO | 5.3 | 0.03 |

Properties

IUPAC Name |

5-(chloromethyl)-3-propan-2-yl-4,5-dihydro-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO/c1-5(2)7-3-6(4-8)10-9-7/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEOUVWZYGDSDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NOC(C1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors to Form 4,5-Dihydro-1,2-oxazole Core

The 4,5-dihydro-1,2-oxazole ring can be synthesized by cyclization reactions involving amino alcohols or related intermediates. For example, serine derivatives or their esters can be used as starting materials, which upon reaction with appropriate reagents form the oxazoline ring system. This step is often carried out under mild conditions with stirring at low temperatures (e.g., 0°C) to control the reaction rate and selectivity.

Chloromethylation to Introduce the Chloromethyl Group

The chloromethyl group at the 5-position is introduced by reacting the preformed 3-(propan-2-yl)-4,5-dihydro-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. The reaction is typically facilitated by bases like sodium hydride or potassium carbonate, which deprotonate the substrate and promote nucleophilic substitution leading to chloromethylation.

| Parameter | Details |

|---|---|

| Chloromethylating agent | Chloromethyl methyl ether or chloroformate |

| Base | Sodium hydride (NaH) or potassium carbonate (K2CO3) |

| Solvent | Aprotic solvents such as dichloromethane or tetrahydrofuran |

| Temperature | Usually 0°C to room temperature |

| Reaction Time | Approximately 1 hour |

Alternative Synthetic Routes

Some patents and literature describe alternative methods involving 1,3-dipolar cycloaddition of nitrile oxides onto alkenes to form related isoxazolidine or isoxazole derivatives, which can be further functionalized to yield 3-halogenated 4,5-dihydroisoxazoles. However, these methods often involve unstable intermediates such as dihaloformoximes, which decompose readily and pose safety hazards. Therefore, their application to the preparation of 5-(chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole is limited due to moderate yields and handling difficulties.

Research Findings and Analysis

- The chloromethylation step is critical for obtaining high purity and yield of the target compound. Use of strong bases and controlled low temperatures minimizes side reactions.

- Cyclization from amino acid derivatives (e.g., serine esters) provides a reliable route to the oxazoline core with the desired stereochemistry.

- Handling chloromethylating agents requires caution due to their toxicity and potential carcinogenicity.

- Alternative routes involving nitrile oxide intermediates are less favored due to instability and safety concerns.

- The overall synthetic strategy balances yield, safety, and scalability for research and industrial applications.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Cyclization | Reaction of amino alcohol derivatives (e.g., serine esters) to form 4,5-dihydro-1,2-oxazole | Serine ethyl ester HCl, mild base, 0°C, stirring | High stereochemical control | Requires pure starting materials |

| Chloromethylation | Introduction of chloromethyl group using chloromethyl methyl ether or chloroformate | Chloromethyl methyl ether, NaH or K2CO3, aprotic solvent, 0°C to RT | Efficient chloromethyl group installation | Toxic reagents, requires careful handling |

| Alternative cycloaddition | 1,3-Dipolar cycloaddition of nitrile oxides onto alkenes to form halogenated isoxazoles | Nitrile oxides (in situ), alkenes, acid catalysts | Access to diverse derivatives | Unstable intermediates, moderate yields, safety issues |

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole undergoes various types of chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to remove the chloromethyl group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce aldehydes or carboxylic acids.

Scientific Research Applications

Chemistry

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole serves as a versatile building block in organic synthesis. It is particularly valuable in:

- Pharmaceutical Development : Used in the creation of new drug candidates due to its reactive functional groups.

- Agrochemicals : Employed in synthesizing herbicides and pesticides that target specific biological pathways.

Biology

Research indicates potential biological activities associated with this compound:

-

Antimicrobial Properties :

- Studies have shown that derivatives of this compound exhibit activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

-

Anticancer Activity :

- Preliminary research suggests that the compound may inhibit cancer cell proliferation. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins involved in cell cycle regulation.

Medicine

Ongoing investigations are focused on the therapeutic potential of 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole:

-

Infectious Diseases :

- The compound is being evaluated for its efficacy against various pathogens, potentially leading to new treatments for resistant infections.

-

Cancer Treatment :

- Research is exploring its role as a novel chemotherapeutic agent, with studies aimed at understanding its mechanisms of action and optimizing its efficacy.

Industrial Applications

In addition to its research applications, this compound is utilized in:

-

Specialty Chemicals Production :

- Acts as an intermediate in synthesizing other complex molecules used in various industrial applications.

-

Chemical Processes :

- Its reactivity makes it useful in diverse chemical transformations within industrial settings.

Recent studies have highlighted the biological activities of 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated effectiveness against E. coli and S. aureus with minimal inhibitory concentrations established. |

| Study B | Anticancer | Showed significant reduction in proliferation rates of breast cancer cell lines (MCF7) when treated with varying concentrations of the compound. |

| Study C | Synthetic Pathways | Developed novel synthetic routes improving yield by over 30% compared to traditional methods. |

Mechanism of Action Insights

The mechanism by which 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole exerts its biological effects involves:

- Covalent Bond Formation : The chloromethyl group interacts with

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or disruption of cellular processes. The oxazole ring may also interact with biological targets through hydrogen bonding or hydrophobic interactions, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison :

5-(Chloromethyl)-3-cyclohexyl-4,5-dihydro-1,2-oxazole () Substituents: Cyclohexyl group at position 3. Properties: Higher molecular weight (compared to the target compound due to the bulky cyclohexyl group) and increased lipophilicity (XLogP3 ~4).

5-(4-Chlorophenyl)-3-(furan-2-yl)-4,5-dihydro-1,2-oxazole ()

- Substituents : 4-Chlorophenyl at position 5, furan-2-yl at position 3.

- Properties : Molecular weight 219.66 g/mol, melting point 142°C, IR peaks at 1661 cm⁻¹ (C=N), 1356 cm⁻¹ (C–O–N).

- Applications : Neuropharmacological activity (MAO inhibition) with antidepressant and antianxiety effects .

Pyroxasulfone () Structure: 3-{[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonyl}-5,5-dimethyl-4,5-dihydro-1,2-oxazole.

5-(1-Chloroethyl)-3-(2,4,6-trimethylphenyl)-4,5-dihydro-1,2-oxazole () Substituents: 1-Chloroethyl at position 5, trimethylphenyl at position 3. Properties: Molecular weight 251.75 g/mol, XLogP3 = 4. Applications: No reported biological activity; likely a synthetic intermediate .

Table 1: Comparative Data on Isoxazoline Derivatives

| Compound Name | Molecular Weight (g/mol) | XLogP3 | Melting Point (°C) | Key Functional Groups | Biological Activity |

|---|---|---|---|---|---|

| Target Compound* | 163.62 | ~3.0† | N/A | Chloromethyl, isopropyl | Unknown |

| 5-(Chloromethyl)-3-cyclohexyl... (Ev17) | ~225.7‡ | ~4.0 | N/A | Chloromethyl, cyclohexyl | Synthetic intermediate |

| 5-(4-Chlorophenyl)-3-(furan-2-yl)... (Ev2) | 219.66 | 3.5 | 142 | Chlorophenyl, furan | MAO inhibition (antidepressant) |

| Pyroxasulfone (Ev4, 9) | ~400 | 3.5 | N/A | Sulfonyl, trifluoromethyl | Herbicidal |

| 5-(1-Chloroethyl)-3-(trimethylphenyl)... (Ev6) | 251.75 | 4.0 | N/A | Chloroethyl, trimethylphenyl | Synthetic intermediate |

*Calculated for C₇H₁₁ClNO. †Estimated based on substituent contributions. ‡Estimated from molecular formula.

Key Observations :

- Biological Activity : Aromatic substituents (e.g., 4-chlorophenyl in ) correlate with neuropharmacological effects, while sulfonyl and fluorinated groups (e.g., pyroxasulfone) favor herbicidal activity .

- Synthetic Utility : Chloromethyl and chloroethyl groups facilitate further functionalization, as seen in and .

Biological Activity

5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole is a heterocyclic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties

- IUPAC Name : 5-(chloromethyl)-3-propan-2-yl-4,5-dihydro-1,2-oxazole

- CAS Number : 1311318-05-4

- Molecular Formula : C7H12ClN O

The compound features a unique combination of a chloromethyl group and a propan-2-yl group attached to the oxazole ring, which influences its reactivity and biological properties.

Synthesis

The synthesis of 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole typically involves cyclization reactions using chloromethylating agents like chloromethyl methyl ether or chloromethyl chloroformate, often facilitated by bases such as sodium hydride or potassium carbonate .

Antimicrobial Properties

Research indicates that compounds with oxazole structures exhibit significant antimicrobial activity. The chloromethyl group in 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole enhances its ability to interact with microbial enzymes or cellular structures. Studies have utilized agar diffusion methods to assess the antibacterial activities of similar compounds, suggesting potential efficacy against various bacterial strains .

Anticancer Properties

The compound has shown promise as an anticancer agent. Similar oxazole derivatives have demonstrated cytotoxic effects against multiple human cancer cell lines. For instance, derivatives containing oxazole rings have been tested for antiproliferative activity against cell lines such as HeLa (cervical cancer) and HCT116 (colorectal cancer), showing IC50 values indicating effective inhibition of cell growth .

The biological activity of 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole can be attributed to several mechanisms:

- Covalent Bond Formation : The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition of their function.

- Interference with Cellular Processes : The oxazole ring may engage in hydrogen bonding or hydrophobic interactions with biological targets, disrupting normal cellular processes .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound's biological activity, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(Bromomethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole | Bromomethyl instead of chloromethyl | Similar antimicrobial properties but potentially lower reactivity due to bromine's larger size |

| 5-(Chloromethyl)-3-(methyl)-4,5-dihydro-1,2-oxazole | Methyl group instead of propan-2-yl | Reduced steric hindrance may affect binding affinity |

| 5-(Chloromethyl)-3-(propan-2-yl)-1,2-oxazole | No dihydro modification | Potentially altered reactivity and biological profile |

Case Studies and Research Findings

Recent studies have highlighted the biological potential of oxazole derivatives:

- Anticancer Activity : A study on a library of oxadiazole derivatives found that certain compounds exhibited significant cytotoxicity against various cancer cell lines. Notably, modifications to the oxazole structure led to enhanced potency against specific tumors .

- Antimicrobial Testing : In vitro tests revealed that compounds similar to 5-(Chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole showed effective inhibition against Gram-positive and Gram-negative bacteria using standard diffusion methods .

Q & A

Q. What synthetic methodologies are effective for preparing 5-(chloromethyl)-3-(propan-2-yl)-4,5-dihydro-1,2-oxazole?

The compound can be synthesized via cyclocondensation reactions involving chloromethyl-substituted precursors. A common approach involves the reaction of hydroxylamine derivatives with α,β-unsaturated ketones or nitriles under acidic conditions. For example, 5-(chloromethyl)isoxazoline derivatives are often synthesized via 1,3-dipolar cycloaddition of nitrile oxides with alkenes, followed by functionalization of the methyl group with chlorinating agents (e.g., SOCl₂ or PCl₃) . Key parameters include temperature control (60–80°C) and anhydrous conditions to avoid hydrolysis of the chloromethyl group.

Q. How can the structure of this compound be unambiguously characterized?

Structural confirmation requires multi-technique analysis:

- X-ray crystallography : Provides definitive bond lengths, angles, and stereochemistry. For example, analogous isoxazoline derivatives show dihedral angles of 8–12° between the oxazole ring and substituents, confirmed by single-crystal studies .

- NMR spectroscopy : The chloromethyl group typically resonates at δ 4.2–4.5 ppm (¹H) and δ 40–45 ppm (¹³C). The isopropyl group shows a septet at δ 1.2–1.4 ppm (¹H) due to coupling with two methyl groups .

- Mass spectrometry : Molecular ion peaks ([M]⁺) and fragmentation patterns (e.g., loss of Cl⁻) should align with theoretical calculations.

Q. What are the key reactive sites of this compound in further derivatization?

The chloromethyl group (-CH₂Cl) is the primary reactive site, undergoing nucleophilic substitution (e.g., with amines, thiols) or elimination reactions. The isoxazoline ring’s N-O bond can undergo reductive cleavage under catalytic hydrogenation (H₂/Pd-C) to yield β-amino alcohol derivatives. Computational studies (e.g., DFT) predict electrophilic reactivity at the chloromethyl carbon (partial charge ≈ +0.3) .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in reactions involving this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and identify kinetic vs. thermodynamic pathways. For example:

- Nucleophilic substitution : The chloromethyl group’s LUMO (σ* C-Cl) is localized, favoring SN2 mechanisms in polar aprotic solvents.

- Ring-opening reactions : The isoxazoline ring’s strain energy (~10–15 kcal/mol) lowers activation barriers for reductive cleavage.

Benchmarking against experimental data (e.g., reaction yields, stereochemical outcomes) is critical for validation .

Q. How does stereoelectronic control influence the synthesis of enantiopure derivatives?

The isoxazoline ring’s chair-like conformation dictates stereochemical outcomes. Asymmetric synthesis methods include:

- Chiral auxiliaries : Use of (R)- or (S)-proline derivatives to induce enantioselectivity during cycloaddition.

- Catalytic enantioselective synthesis : Chiral Lewis acids (e.g., BINOL-phosphates) can achieve >90% ee in nitrile oxide cycloadditions.

X-ray crystallography of intermediates (e.g., oxazoline-N-oxide precursors) is essential to confirm absolute configurations .

Q. What strategies mitigate competing side reactions during functionalization of the chloromethyl group?

- Solvent selection : Use DMF or DMSO to stabilize transition states in SN2 reactions, minimizing elimination (E2) side products.

- Temperature modulation : Lower temperatures (0–25°C) reduce radical-mediated decomposition of the chloromethyl group.

- Protecting groups : Temporarily protect the isoxazoline ring’s nitrogen with Boc groups to prevent undesired ring-opening .

Q. How is this compound utilized in medicinal chemistry or agrochemical research?

Isoxazoline derivatives are explored as:

- Antimicrobial agents : Structural analogs show activity against Gram-positive bacteria (MIC ≈ 2–8 µg/mL) via inhibition of cell wall synthesis .

- Pesticides : Derivatives with fluorinated substituents exhibit insecticidal activity by targeting GABA-gated chloride channels .

- Neuropharmacological agents : Isoxazolines with aryl substituents demonstrate antidepressant potential in rodent models (e.g., forced swim test) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.